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Compound of Interest

2-(4-Methylphenoxy)pyridine-3-
Compound Name:
carbonyl chloride

Cat. No.: BO66686

Disclaimer: This document has been compiled from publicly available data and chemical
principles. The target compound, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, is not
well-documented in peer-reviewed literature. Consequently, much of the quantitative data is
based on theoretical calculations, and the experimental protocols are proposed based on
established analogous chemical reactions. All procedures should be conducted with
appropriate safety precautions by trained personnel.

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, properties,
and proposed synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. This
compound is a reactive acyl chloride derivative of nicotinic acid, incorporating a 4-
methylphenoxy (p-tolyloxy) substituent. Such structures are of interest in medicinal chemistry
as potential building blocks for the synthesis of complex molecules and active pharmaceutical
ingredients. Due to the limited availability of experimental data, this guide presents a
combination of identified information, calculated properties, and a detailed, plausible
experimental protocol for its preparation.

Molecular Structure and Identification

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a derivative of pyridine-3-carbonyl
chloride (nicotinoyl chloride) with a p-tolyloxy group at the 2-position. The presence of the
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reactive acyl chloride group makes it a useful intermediate for forming amide and ester
linkages.

Structure:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic Acid

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-
withdrawing nature of the carboxylic acid and the pyridine nitrogen facilitates the displacement
of the chloride at the 2-position by the p-cresolate anion.

Reaction: 2-Chloronicotinic Acid + p-Cresol — 2-(4-Methylphenoxy)nicotinic Acid
Materials:

e 2-Chloronicotinic acid (1.0 eq)

p-Cresol (1.1 eq)

Potassium carbonate (K2COs, 2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

1 M Hydrochloric acid (HCI)

Ethyl acetate

Brine

Procedure:

e To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
2-chloronicotinic acid, p-cresol, and potassium carbonate.

e Add anhydrous DMF to the flask to achieve a starting material concentration of
approximately 0.5 M.
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» Heat the reaction mixture to 120 °C with vigorous stirring.

» Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24
hours.

» Once the starting material is consumed, cool the mixture to room temperature.

e Pour the reaction mixture into a beaker containing water and acidify to pH 2-3 with 1 M HCI.
A precipitate should form.

» Extract the aqueous mixture three times with ethyl acetate.
o Combine the organic layers, wash with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

» Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column
chromatography to yield pure 2-(4-Methylphenoxy)nicotinic acid.

Step 2: Synthesis of 2-(4-Methylphenoxy)pyridine-3-
carbonyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride using a chlorinating agent
such as thionyl chloride (SOCI2) or oxalyl chloride.

Reaction: 2-(4-Methylphenoxy)nicotinic Acid + SOCl> - 2-(4-Methylphenoxy)pyridine-3-
carbonyl chloride

Materials:
¢ 2-(4-Methylphenoxy)nicotinic acid (1.0 eq)
e Thionyl chloride (SOCIz, 2.0-3.0 eq)

e Anhydrous toluene
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A catalytic amount of anhydrous DMF (optional, 1-2 drops)
Procedure:

 In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a
scrubber (to neutralize HCl and SOz byproducts), suspend 2-(4-Methylphenoxy)nicotinic acid
in anhydrous toluene.

o Add a catalytic amount of DMF (optional, this can accelerate the reaction).
o Slowly add thionyl chloride to the suspension at room temperature.

o Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The mixture
should become a clear solution as the reaction proceeds.

o Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the
resulting methyl ester by TLC or LC-MS to confirm the consumption of the starting acid.

e Once the reaction is complete, cool the mixture to room temperature.

* Remove the excess thionyl chloride and toluene under reduced pressure using a rotary
evaporator. It is advisable to co-evaporate with anhydrous toluene two or three times to
ensure all volatile reagents are removed.

e The resulting product, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, is typically used
in the next step without further purification due to its reactivity. If necessary, it can be purified
by distillation under high vacuum, though decomposition is a risk.

Reactivity and Stability

e Reactivity: As an acyl chloride, the compound is highly electrophilic at the carbonyl carbon. It
will react readily with nucleophiles such as water, alcohols, amines, and thiols to form the
corresponding carboxylic acid, esters, amides, and thioesters, respectively.

 Stability: The compound is sensitive to moisture and should be stored under anhydrous, inert
conditions. It is thermally labile and may decompose upon prolonged heating, especially
during distillation.
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Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of 2-(4-
Methylphenoxy)pyridine-3-carbonyl chloride or its derivatives. The parent molecule,
nicotinic acid (Vitamin B3), is a well-known lipid-lowering agent that acts on the G protein-
coupled receptor GPR109A (HCA:z). However, the introduction of the large 2-(4-
methylphenoxy) substituent would significantly alter the molecule's shape, size, and electronic
properties, making it unlikely to interact with the same targets in a similar manner without
experimental validation. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical intermediate whose
properties and synthesis are not extensively documented. This guide provides a robust,
proposed synthesis based on fundamental organic chemistry principles, namely nucleophilic
aromatic substitution and acyl chloride formation. The data presented herein, combining known
identifiers with calculated properties, serves as a foundational resource for researchers
interested in synthesizing and utilizing this compound for further investigation in drug discovery
and materials science. All work with this reactive compound should be performed with caution
in a controlled laboratory setting.

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-(4-Methylphenoxy)pyridine-
3-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066686#molecular-structure-of-2-4-methylphenoxy-
pyridine-3-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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